N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a structurally complex heterocyclic compound featuring a fused thieno-triazolo-pyrimidine core. This scaffold is characterized by a thiophene ring fused to a triazole and pyrimidine system, with an isobutyl substituent at position 4 and a keto group at position 3.
Propriétés
IUPAC Name |
N-cycloheptyl-3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-14(2)13-25-20(28)19-16(11-12-29-19)26-17(23-24-21(25)26)9-10-18(27)22-15-7-5-3-4-6-8-15/h11-12,14-15H,3-10,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEPBQVEDVNKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-cycloheptyl-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by the presence of a cycloheptyl group and a thieno-triazolo-pyrimidine moiety. The molecular formula is CHNOS.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to N-cycloheptyl derivatives. For instance, a related compound demonstrated significant antiproliferative activity with submicromolar growth inhibition in various cancer cell lines. Mechanistic studies indicated that these compounds could induce cell cycle arrest and apoptosis via caspase activation and inhibition of tubulin polymerization .
| Compound | IC50 (µM) | Mechanism | Cell Line |
|---|---|---|---|
| Compound 17 | <0.5 | Induces apoptosis | A549 |
| N-cycloheptyl derivative | TBD | TBD | TBD |
Enzyme Inhibition
The compound may also exhibit inhibitory effects on specific enzymes relevant to cancer progression and other diseases. For example, compounds with similar thieno-triazolo structures have shown preferential inhibition towards monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurodegenerative diseases .
The proposed mechanisms of action for N-cycloheptyl derivatives include:
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Accumulation of cells in the G2/M phase suggests interference with mitotic processes.
- Inhibition of Tubulin Polymerization : Disruption of microtubule dynamics is a common mechanism for anticancer agents.
Case Studies
- In vitro Studies : A series of experiments evaluating the cytotoxic effects on human cancer cell lines indicated that derivatives similar to N-cycloheptyl exhibited dose-dependent growth inhibition, supporting their potential as anticancer agents.
- In vivo Studies : Animal models treated with related compounds showed reduced tumor growth compared to controls, reinforcing the findings from in vitro assays .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in the Pyrimidinone Class
The compound shares structural motifs with pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives, such as N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide (3e) and N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide (3b). These analogues, reported by Wiley-VCH (2013), highlight key differences:
Functional and Pharmacokinetic Differences
- Binding Affinity: The thieno-triazolo-pyrimidine core may exhibit distinct electronic properties compared to the benzoimidazo or dipyrimido systems, altering interactions with ATP-binding pockets in kinases.
- Metabolic Stability: The acrylamide group in 3e/3b could confer reactivity toward cysteine residues (e.g., in covalent kinase inhibitors), whereas the propanamide side chain in the target compound is likely non-covalent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
